REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.C1(N[C:13]([C:15]2[C:20]([CH2:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[CH:24]=3)=[CH:19][CH:18]=[CH:17][N:16]=2)=[O:14])C=CC=CC=1.O>ClC1C=CC=CC=1>[Cl:29][C:25]1[CH:26]=[CH:27][C:28]2[C:13](=[O:14])[C:15]3=[N:16][CH:17]=[CH:18][CH:19]=[C:20]3[CH2:21][CH2:22][C:23]=2[CH:24]=1
|
Name
|
|
Quantity
|
66.4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
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Name
|
N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide
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Quantity
|
120 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(=O)C1=NC=CC=C1CCC1=CC(=CC=C1)Cl
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Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred for ½ hour at room temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated at 110° C. for 18 hours
|
Duration
|
18 h
|
Type
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TEMPERATURE
|
Details
|
by cooling to 50° C
|
Type
|
TEMPERATURE
|
Details
|
the biphasic mixture heated to 80° C. for ½ hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
to stand for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The product was removed by filtration
|
Type
|
CUSTOM
|
Details
|
partitioned between water (300 ml) and toluene (500 ml)
|
Type
|
CUSTOM
|
Details
|
100 ml of the organic phase was removed by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
Charcoal (5.5 g) was added
|
Type
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FILTRATION
|
Details
|
the mixture filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under vacuum to 300 ml and 150 ml of hexane
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0-10° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
to filtration
|
Type
|
WASH
|
Details
|
The product was washed with 100 ml of chilled toluene
|
Type
|
CUSTOM
|
Details
|
air-dried for several hours
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=O)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |